molecular formula C13H18N2O2 B3048055 Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate CAS No. 154348-19-3

Ethyl 1-(pyridin-2-yl)piperidine-4-carboxylate

Cat. No. B3048055
M. Wt: 234.29 g/mol
InChI Key: FLLUAZVTWIPHJA-UHFFFAOYSA-N
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Patent
US07119088B2

Procedure details

Potassium carbonate (52.5 g, 0.379 mol) was charged to a stirred solution of 2-Bromopyridine (60 g, 0.379 mol) and Ethylisonipecotate (59.7 g, 0.379 mol), at an ambient temperature before heating to 120° C. for 24 hours. The mixture was cooled to room temperature and propan-2-ol charged to the solution. The reaction mixture was then filtered and telescoped into preparation 1c.
Quantity
52.5 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
59.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Br[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1.[CH2:14]([O:16][C:17](=[O:24])[CH:18]1[CH2:23][CH2:22][NH:21][CH2:20][CH2:19]1)[CH3:15]>CC(O)C>[CH2:14]([O:16][C:17]([CH:18]1[CH2:19][CH2:20][N:21]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=2)[CH2:22][CH2:23]1)=[O:24])[CH3:15] |f:0.1.2|

Inputs

Step One
Name
Quantity
52.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 g
Type
reactant
Smiles
BrC1=NC=CC=C1
Name
Quantity
59.7 g
Type
reactant
Smiles
C(C)OC(C1CCNCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was then filtered
CUSTOM
Type
CUSTOM
Details
telescoped into preparation 1c

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.